molecular formula C18H17N3O5S2 B2959828 N-(4-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide CAS No. 1021098-27-0

N-(4-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

Cat. No. B2959828
M. Wt: 419.47
InChI Key: KAYGOYQGDXDKSW-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves the study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).


Scientific Research Applications

1. Synthesis of 1,3-Thiazoles

N-(4-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is utilized in the synthesis of 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives. These derivatives are synthesized through a three-component reaction involving phenacyl bromide or 4-methoxyphenacyl bromide, carbon disulfide, and primary amine under reflux condition in ethanol. This method provides an atom-economical, straightforward one-pot multicomponent synthetic route for 1,3-thiazoles (Shahbazi-Alavi et al., 2019).

2. Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

This compound is involved in the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides. These derivatives are prepared by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol. The pyrazolo[1,5-a]pyrimidine derivatives exhibit in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

3. Anti-Inflammatory and Analgesic Agents

Derivatives of this compound have been synthesized for use as anti-inflammatory and analgesic agents. Compounds like N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide have been screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors and demonstrated analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

4. Antimicrobial and Antifungal Activities

Thiazole derivatives, including those synthesized using N-(4-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide, have been reported to possess antimicrobial and antifungal properties. These derivatives have shown effectiveness against various bacterial and fungal species (Chawla, 2016).

5. Antiproliferative Activities

Pyrazole-sulfonamide derivatives synthesized from this compound have been tested for their in vitro antiproliferative activities. These compounds demonstrated a cell-selective effect, particularly against rat brain tumor cells (C6), and some exhibited broad-spectrum antitumor activity comparable to common anticancer drugs (Mert et al., 2014).

6. Allosteric CC-Chemokine Receptor 4 Antagonists

Indazole arylsulfonamides, synthesized using compounds like N-(4-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide, have been examined as human CCR4 antagonists. These compounds bind to an intracellular allosteric site on CCR4 and have potential applications in pharmacology (Procopiou et al., 2013).

Safety And Hazards

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Future Directions

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Please consult a qualified chemist or a reliable database for specific information about this compound. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-25-13-5-3-12(4-6-13)19-17(22)16-11-27-18(20-16)21-28(23,24)15-9-7-14(26-2)8-10-15/h3-11H,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYGOYQGDXDKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

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